Apelin-13 Demonstrates ~54-Fold Higher APJ Receptor Potency Than Apelin-36 and ~7-Fold Higher Than Apelin-17
In direct comparative functional assays using CHO cells expressing the human APJ receptor, Apelin-13 exhibits an EC50 of 0.37 nM, which is approximately 54-fold more potent than Apelin-36 (EC50 = 20 nM) and approximately 6.8-fold more potent than Apelin-17 (EC50 = 2.5 nM) [1]. The pIC50 values from independent studies corroborate this rank order: apelin-13 (pIC50 = 8.8–9.2), apelin-17 (pIC50 = 9.0), and apelin-36 (pIC50 = 8.6) [2]. The sub-nanomolar potency of apelin-13 enables lower working concentrations in assays, reducing peptide consumption and minimizing potential off-target effects associated with higher ligand concentrations.
| Evidence Dimension | APJ receptor activation potency (EC50) |
|---|---|
| Target Compound Data | Apelin-13: EC50 = 0.37 nM; pIC50 = 8.8–9.2 |
| Comparator Or Baseline | Apelin-17: EC50 = 2.5 nM; pIC50 = 9.0; Apelin-36: EC50 = 20 nM; pIC50 = 8.6 |
| Quantified Difference | Apelin-13 is ~6.8× more potent than Apelin-17; ~54× more potent than Apelin-36 |
| Conditions | CHO cells expressing human APJ receptor; functional acidification-rate assay |
Why This Matters
Higher potency reduces peptide mass requirements per experiment and lowers per-assay procurement costs while maintaining full receptor activation.
- [1] Lee DK, Cheng R, Nguyen T, et al. Characterization of apelin, the ligand for the APJ receptor. J Neurochem. 2000;74(1):34-41. View Source
- [2] Read C, Nyimanu D, Williams TL, et al. International Union of Basic and Clinical Pharmacology. CVII. Structure and Pharmacology of the Apelin Receptor. Pharmacol Rev. 2019;71(4):467-502. View Source
